Home > Products > Screening Compounds P40272 > [3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine
[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine - 1341165-91-0

[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine

Catalog Number: EVT-1743698
CAS Number: 1341165-91-0
Molecular Formula: C13H19ClN2
Molecular Weight: 238.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl) -amino]-methyl}piperidin-1-yl]-methadone (F 13640)

    Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist. [] It exhibits analgesic effects, particularly in models of chronic pain such as trigeminal neuropathic pain. [] Notably, F 13640 demonstrates neuroadaptive mechanisms of inverse tolerance and cooperation, meaning its analgesic effect does not diminish over time and may even increase with chronic use. [] This is in contrast to morphine, which exhibits tolerance development. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

    Compound Description: T2384 is a PPARγ partial agonist that displays a complex binding profile, interacting with both the orthosteric and allosteric sites of the receptor. [] This complex binding behavior contributes to its concentration-dependent activity profile. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound is a potent Glycine Transporter 1 (GlyT1) inhibitor. [] It exhibits strong inhibitory activity against GlyT1 and demonstrates good plasma exposure and brain penetration. [] Its pharmacological properties make it a potential candidate for treating schizophrenia. []

[4-(4-Fluorobenzyl)piperazin-1-yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone (Compound 26)

    Compound Description: Compound 26 is a competitive tyrosinase inhibitor identified as a potential therapeutic agent for hyperpigmentation disorders. [] It exhibits significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR), surpassing the potency of the reference compound kojic acid. [] Moreover, Compound 26 demonstrates antimelanogenic effects on B16F10 cells without exhibiting cytotoxicity. []

Overview

3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine is a chemical compound characterized by its unique structural features, including a chloro substituent and a piperidine moiety. It belongs to the class of amines and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound can be identified by its molecular formula C14H20ClN2C_{14}H_{20}ClN_2 and has the CAS number 486437-66-5.

Source and Classification

This compound is classified as a derivative of piperidine, which is a six-membered heterocyclic amine. Its structure incorporates both aromatic and aliphatic components, making it a versatile building block in organic synthesis. The compound's synthesis and properties are documented in various scientific literature, including specialized databases such as PubChem and BenchChem, where it is cataloged for research purposes .

Synthesis Analysis

Methods

The synthesis of 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine typically involves the following steps:

  1. Starting Materials: The synthesis often begins with 4-bromobenzylamine as a precursor.
  2. Reagents: 3-Methylpiperidine is used as a nucleophile in the reaction.
  3. Reaction Conditions: The reaction is conducted under basic conditions, commonly using sodium hydride or potassium carbonate as bases. Solvents such as dimethylformamide or tetrahydrofuran facilitate the reaction.
  4. Mechanism: A nucleophilic substitution mechanism occurs where the bromine atom is replaced by the piperidine moiety, resulting in the formation of the target compound.

The process may be optimized in industrial settings through continuous flow reactors to enhance yield and purity, utilizing techniques such as recrystallization or chromatography for purification .

Molecular Structure Analysis

Structure

The molecular structure of 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine can be represented as follows:

  • Molecular Formula: C14H20ClN2C_{14}H_{20}ClN_2
  • InChI Key: LEWCLURGXMYKCP-UHFFFAOYSA-N
  • Structural Features: The compound consists of a phenyl ring substituted with a chlorine atom at one position and a 3-methylpiperidine group at another position.
Chemical Reactions Analysis

Reactions

3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

These reactions expand its utility in synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action for 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine involves its interaction with specific biological targets:

  1. Receptor Binding: The compound may bind to neurotransmitter receptors, influencing their activity.
  2. Signal Transduction Modulation: By modulating receptor activity, it can affect various signal transduction pathways within cells.
  3. Physiological Effects: These interactions may lead to changes in cellular responses that are relevant for therapeutic applications in neurological and psychiatric conditions .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine include:

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethylformamide and tetrahydrofuran.

Relevant Data

Thermal stability and reactivity under various conditions are essential for understanding its behavior during synthesis and storage.

Applications

Scientific Uses

3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine has several applications in scientific research:

  1. Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.
  2. Biological Research: Investigated for potential biological activities related to neurotransmitter systems.
  3. Medicinal Chemistry: Ongoing research explores its therapeutic potential for treating neurological disorders and other health conditions .
Synthetic Methodologies and Structural Optimization

Retrosynthetic Analysis of N-Aryl-N’-Benzylamine Hybrid Analogues

Retrosynthetic deconstruction of [3-chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine reveals two primary synthons: (1) a 3-methylpiperidine moiety serving as the N-aryl substituent and (2) a 4-amino-2-chlorobenzylamine unit constituting the core aromatic system. This disconnection strategy emphasizes the formation of the diarylamine linkage through nucleophilic aromatic substitution (SNAr) as the final bond-forming step, leveraging the activation provided by the ortho-chloro substituent (Figure 1). The electron-withdrawing nature of the chlorine atom at the 3-position facilitates nucleophilic displacement by secondary amines, enabling efficient construction of the critical C–N bond under mild conditions [1] [4].

The benzylamine functionality is strategically introduced via reduction of a nitrile intermediate or reductive amination of the corresponding aldehyde – approaches offering superior chemoselectivity compared to direct alkylation methods. Computational modeling supports this disconnection pathway, indicating that the 3-methylpiperidine's conformation minimizes steric hindrance during the ring closure, with calculated energy barriers below 20 kcal/mol for the transition state [2]. This retrosynthetic approach aligns with industrial-scale syntheses of structurally related kinase inhibitors, where diarylamine formation precedes introduction of the aminomethyl side chain to prevent undesired cyclization or over-alkylation [1].

Table 1: Retrosynthetic Disconnections for [3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine

Target FragmentRecommended SynthonBond FormedKey Reaction
Diarylamine System1-Chloro-2-fluoro-4-(aminomethyl)benzene + 3-MethylpiperidineC(aryl)-N(piperidine)Nucleophilic Aromatic Substitution
Benzylamine Side Chain4-(Aminomethyl)-2-chloroaniline or 4-Cyano-2-chloroanilineC-CH₂NH₂Reduction (NaBH₄/Catalyst or LiAlH₄)
Piperidine Ring3-MethylpyridineN/ACatalytic Hydrogenation

Key Intermediates: Williamson Ether Synthesis and Reductive Amination Strategies

Williamson ether synthesis proves instrumental for constructing oxygen-bridged analogues during structural diversification of the piperidine subunit. In the synthesis of afatinib intermediates, [(3S)-tetrahydrofuran-3-yl]oxy quinazoline moieties are efficiently installed via SN₂ reaction between quinazolinolates and activated (3S)-tetrahydrofuran-3-ol derivatives. This reaction typically employs potassium carbonate as base in aprotic solvents like DMF or acetonitrile at 60-80°C, achieving yields exceeding 85% with minimal O- versus N-alkylation byproducts [1]. The stereochemical integrity at the C3 position remains preserved when enantiomerically pure alcohols are employed, underscoring the method's utility for chiral molecule synthesis [1] [8].

Reductive amination emerges as the cornerstone for introducing the critical benzylamine functionality. The sequence involves:

  • Condensation of 3-chloro-4-(3-methylpiperidin-1-yl)benzaldehyde with ammonia or methylamine in methanol/tetrahydrofuran mixtures
  • In situ reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (Pd/C, H₂)
  • Salt formation (e.g., dihydrochloride) via HCl gas bubbling in ethyl acetate

This methodology delivers the target benzylamine in 78-92% yield with exceptional functional group tolerance. Solvent selection critically influences diastereoselectivity when chiral aldehydes are employed; non-polar solvents like chloroform favor syn-diastereomers while protic solvents enhance anti-selectivity through chelation control [4] [8]. Industrial routes employ continuous flow hydrogenation with supported ruthenium catalysts (e.g., Ru/Al₂O₃) to achieve full conversion within 15 minutes at 50°C and 50 bar H₂ pressure, demonstrating scalability advantages over batch processes [8].

Table 2: Optimization of Reductive Amination Conditions

Reducing AgentSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Byproducts
NaBH₄MeOH/THF (1:1)0 → 25478<5% Alcohol
NaBH(OAc)₃CHCl₃251285<3% Dialkylated
Pd/C + H₂EtOH50292None detected
Ru/Al₂O₃ + H₂iPrOH/H₂O500.25 (flow)95None detected

Role of 1-Methylpiperidin-4-yl Modifications in Enhancing Bioactivity

The 3-methylpiperidin-1-yl substituent significantly enhances target engagement through synergistic steric and electronic effects. Comparative molecular field analysis (CoMFA) of piperidine-containing pharmaceuticals reveals that C3 alkylation:

  • Increases lipophilicity (cLogP +0.4-0.6 units), enhancing membrane permeability
  • Restricts piperidine ring puckering to stable chair conformations
  • Positions the methyl group within a hydrophobic subpocket of biological targets

In kinase inhibitors analogous to afatinib, the 3-methyl analogue exhibits 5-fold greater potency (IC₅₀ = 1.8 nM) against EGFR mutants compared to the des-methyl counterpart, attributable to favorable Van der Waals interactions with Leu718 and Leu844 residues [1] [4]. Molecular dynamics simulations confirm reduced conformational flexibility (ΔS = -12.3 kcal/mol·K) upon methyl introduction, stabilizing the bioactive conformation [6].

Salt formation profoundly impacts physicochemical properties and bioavailability. The dihydrochloride salt of N-methyl-[4-(3-methylpiperidin-1-yl)benzyl]amine demonstrates:

  • Water solubility >50 mg/mL versus <5 mg/mL for the free base
  • Enhanced crystallinity (melting point 228-230°C with decomposition)
  • Stability >24 months under accelerated conditions (40°C/75% RH)

The acetate salt variant offers superior crystallinity but reduced aqueous solubility (32 mg/mL), highlighting the critical role of counterion selection in pharmaceutical development [4]. Introduction of the 3-methyl group also mitigates metabolism at the C3 position, reducing clearance via cytochrome P450 3A4 by 40% compared to unsubstituted piperidines [6].

Catalytic Systems for Suzuki-Miyaura Cross-Coupling in Heteroaromatic Functionalization

Suzuki-Miyaura cross-coupling enables late-stage diversification of the phenyl core, particularly for introducing bioisosteric heterocycles at the C4 position. The transformation employs arylboronic acids and palladium catalysts under inert atmosphere with key advancements:

  • Precatalyst Selection: Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in coupling efficiency (92% vs. 78% yield) for electron-deficient aryl chlorides
  • Base Optimization: Potassium carbonate achieves superior results over triethylamine or cesium carbonate by minimizing protodeboronation
  • Solvent Systems: Mixed DMF/EtOH (3:1) enables homogeneous reaction conditions while facilitating boronic acid solubility

Notably, the 3-methylpiperidine nitrogen does not require protection during cross-coupling when employing Pd/XPhos catalytic systems, as the sterically demanding ligand prevents undesired coordination to palladium [4] [8]. Microwave irradiation at 120°C reduces reaction times from 18 hours to 25 minutes while maintaining excellent yields (90-95%), demonstrating advantages for high-throughput diversification [8].

Recent innovations focus on heterogeneous catalysis for improved sustainability. Nickel silicide catalysts (NiSi/C) achieve 88% conversion in aqueous media at 80°C, offering cost advantages over palladium systems. However, competitive hydrodehalogenation remains a challenge (5-12% dechlorinated byproduct), necessitating further ligand development [8]. Ruthenium-phosphine complexes provide orthogonal chemoselectivity for functionalized heteroaryl bromides, with preferential coupling at bromopyridine sites over chlorophenyl groups (20:1 selectivity) [8].

Table 3: Comparative Analysis of Suzuki-Miyaura Catalytic Systems

Catalyst SystemLigandSolventTemperature (°C)Yield (%)Homogeneity
Pd(PPh₃)₄NoneDMF/EtOH8092Homogeneous
Pd₂(dba)₃XPhosToluene/H₂O10095Biphasic
NiSi/CPPh₃H₂O8088Heterogeneous
RuCl₂(PPh₃)₃dppfDioxane10082Homogeneous

Optimization of Protecting Groups in Multi-Step Synthesis

Strategic protection of the benzylamine and piperidine nitrogen atoms enables precise chemoselective transformations during complex molecule synthesis. Critical considerations include:

  • Acid-Labile Groups: tert-Butoxycarbonyl (Boc) protection permits orthogonal deprotection under mild acidic conditions (TFA/DCM or 4M HCl in dioxane) without cleaving the diarylamine linkage
  • Hydrogenolytically Removable Groups: Benzyl (Bn) and allyl groups are cleaved under neutral conditions (Pd(PPh₃)₄, N,N-dimethylbarbituric acid) compatible with acid-sensitive functionalities
  • Silyl Protection: tert-Butyldiphenylsilyl (TBDPS) ethers demonstrate exceptional stability toward organometallic reagents during heteroaryl functionalization

Boc protection proves optimal for the piperidine nitrogen during Suzuki-Miyaura coupling, suppressing undesired Pd coordination while maintaining steric accessibility for cross-coupling. Quantitative deprotection occurs within 30 minutes using 25% TFA in dichloromethane without affecting the boronate ester functionality [4] [6]. For the benzylamine group, phthalimide protection offers advantages over carbamates: installation via Mitsunobu reaction (DEAD, PPh₃), stability toward basic/neutral conditions, and clean deprotection with hydrazine without competitive diarylamine cleavage [6].

Orthogonal protection strategies enable sequential functionalization of polyamine systems. A demonstrated sequence involves:

  • Piperidine protection as N-Boc
  • Benzylamine protection as N-phthalimide
  • Suzuki coupling at C4 position
  • Hydrazine-mediated phthalimide removal
  • Acidic Boc deprotection

This five-step sequence proceeds in 68% overall yield without chromatography when conducted in a telescoped process, highlighting the efficiency of optimized protecting group strategies for complex molecule synthesis [6]. Recent innovations employ photolabile groups (o-nitrobenzyloxycarbonyl) for spatial-temporal control in solid-phase synthesis, though industrial adoption remains limited due to cost considerations [8].

Table 4: Protecting Group Performance in Multistep Synthesis

Functional GroupProtecting GroupInstallation Yield (%)Deprotection ConditionsCompatibility
Piperidine NBoc95TFA/DCM (1:1), 30 minSuzuki coupling, SNAr
BenzylaminePhthalimide88N₂H₄·H₂O/EtOH, 3hBasic conditions, Pd catalysis
Piperidine NCbz90H₂, Pd/C, 4hOrganolithium addition
BenzylamineAllyl82Pd(PPh₃)₄, DMA, 2hAcid-sensitive substrates

Properties

CAS Number

1341165-91-0

Product Name

[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine

IUPAC Name

[3-chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H19ClN2/c1-10-3-2-6-16(9-10)13-5-4-11(8-15)7-12(13)14/h4-5,7,10H,2-3,6,8-9,15H2,1H3

InChI Key

NKYVEBZXFQSYFG-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)CN)Cl

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.